molecular formula C20H21N5O3 B12409242 Nampt-IN-7

Nampt-IN-7

Cat. No.: B12409242
M. Wt: 379.4 g/mol
InChI Key: REJWICBGFGQVML-UHFFFAOYSA-N
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Description

Nampt-IN-7 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase, an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-7 involves multiple steps, starting from commercially available precursors. The key steps include:

    Condensation Reaction: The initial step involves the condensation of a substituted benzaldehyde with a suitable amine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Cyclization: The amine undergoes cyclization with a diester in the presence of a base to form the core structure of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and reduction steps, and automated systems for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: Nampt-IN-7 primarily undergoes:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Mechanism of Action

Nampt-IN-7 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase, thereby inhibiting its enzymatic activity. This inhibition leads to a decrease in nicotinamide adenine dinucleotide levels, which in turn affects various cellular processes such as energy metabolism, DNA repair, and cell survival. The molecular targets and pathways involved include the nicotinamide adenine dinucleotide salvage pathway and the regulation of sirtuin activity .

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methylcarbamoylamino]benzoate

InChI

InChI=1S/C20H21N5O3/c1-3-28-19(26)16-4-6-17(7-5-16)24-20(27)23-13-15-8-9-22-18(12-15)25-11-10-21-14(25)2/h4-12H,3,13H2,1-2H3,(H2,23,24,27)

InChI Key

REJWICBGFGQVML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3C=CN=C3C

Origin of Product

United States

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